Tri(Amino-PEG5-amide)-amine

Übersicht

Beschreibung

Tri(Amino-PEG5-amide)-amine is a compound that features a polyethylene glycol (PEG) backbone with amine functional groups. This compound is often used in bioconjugation, drug delivery, and as a linker in various biochemical applications due to its water solubility and biocompatibility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tri(Amino-PEG5-amide)-amine typically involves the following steps:

PEGylation: Polyethylene glycol (PEG) is functionalized with amine groups.

Amidation: The PEGylated compound is reacted with an amine to form the amide linkage.

Common reagents include:

- Polyethylene glycol (PEG)

- Amine-containing compounds

- Coupling agents like N,N’-Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS)

Industrial Production Methods

Industrial production may involve large-scale PEGylation and amidation processes, utilizing automated reactors and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Alkyl halides or acyl chlorides.

Major Products

- Oxidized derivatives (e.g., nitroso or nitro compounds)

- Reduced amines

- Substituted amine derivatives

Wissenschaftliche Forschungsanwendungen

Tri(Amino-PEG5-amide)-amine is used in various scientific research applications, including:

Chemistry: As a linker or spacer in the synthesis of complex molecules.

Biology: In bioconjugation to attach biomolecules like proteins or antibodies.

Medicine: In drug delivery systems to enhance solubility and bioavailability.

Industry: In the formulation of cosmetics and personal care products.

Wirkmechanismus

The mechanism of action of Tri(Amino-PEG5-amide)-amine involves its ability to form stable amide bonds with other molecules. This allows it to act as a linker or spacer, facilitating the attachment of various functional groups or biomolecules. The PEG backbone provides water solubility and biocompatibility, making it suitable for use in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Mono(Amino-PEG5-amide)-amine

- Di(Amino-PEG5-amide)-amine

- Tetra(Amino-PEG5-amide)-amine

Uniqueness

Tri(Amino-PEG5-amide)-amine is unique due to its three amine groups, which provide multiple sites for conjugation and functionalization. This makes it more versatile compared to compounds with fewer amine groups.

Biologische Aktivität

Tri(Amino-PEG5-amide)-amine is a polyethylene glycol (PEG)-based linker that plays a significant role in the synthesis of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules are designed to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. This article delves into the biological activity of this compound, examining its mechanism of action, applications in drug development, and relevant case studies.

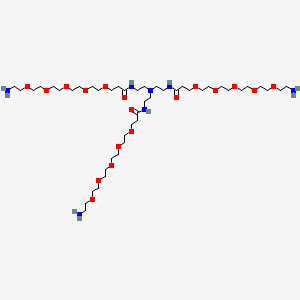

This compound is characterized by its structure, which includes three amino groups and a PEG chain of five ethylene glycol units. This configuration enhances solubility and facilitates conjugation with various ligands, making it an ideal candidate for PROTAC synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₈N₂O₅ |

| Molecular Weight | 280.36 g/mol |

| Density | 1.055 g/cm³ |

| Boiling Point | 379.92 °C |

| Flash Point | 181.12 °C |

The primary mechanism by which this compound exerts its biological activity is through the formation of PROTACs. These compounds consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and the linker (this compound) that connects them. When administered, PROTACs bring the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation.

Key Steps in PROTAC Action:

- Target Binding : The target protein is recognized and bound by the ligand.

- E3 Ligase Recruitment : The E3 ligase is recruited via its specific ligand.

- Ubiquitination : The target protein is ubiquitinated by the E3 ligase.

- Degradation : The polyubiquitinated protein is directed to the proteasome for degradation.

Applications in Drug Development

This compound has been utilized in various studies to develop PROTACs targeting different proteins involved in cancer and other diseases:

- Cancer Therapy : PROTACs incorporating this compound have shown promise in degrading oncoproteins that drive tumor growth.

- Neurodegenerative Diseases : Research indicates potential applications in targeting misfolded proteins associated with neurodegenerative conditions.

Case Studies

-

Targeting HER2 with PROTACs :

A study demonstrated the synthesis of HER2-targeting PROTACs using this compound as a linker. The resulting compounds effectively induced degradation of HER2 in cancer cell lines, showcasing enhanced potency compared to traditional inhibitors . -

BRD4 Degradation :

Another investigation focused on BRD4 degradation using PROTACs linked with this compound. The results indicated significant reduction in BRD4 levels, leading to decreased transcriptional activity associated with oncogenesis .

Research Findings

Recent research highlights the effectiveness of this compound in various biological contexts:

- Cell Viability Assays : Studies have shown that PROTACs containing this linker maintain high cell viability while effectively degrading target proteins .

- Mechanistic Insights : Experiments involving proteasome inhibitors confirmed that degradation mediated by these PROTACs is indeed proteasome-dependent, validating their mechanism of action .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUGXZWNMJJZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H93N7O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1020.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.